molecular formula C25H24N4O2S2 B11129278 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one

5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one

Cat. No.: B11129278
M. Wt: 476.6 g/mol
InChI Key: NIHBRKGFBMKJCS-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thiazol-4-one core fused with a pyrazole ring. Key structural attributes include:

  • A morpholino group at the 2-position of the thiazole ring, enhancing solubility and electronic effects.

This compound belongs to a class of molecules studied for their diverse pharmacological properties, including anti-inflammatory and kinase inhibitory activities. Its synthesis likely involves condensation reactions between functionalized pyrazoles and thiazol-4-one precursors, analogous to methods described for related structures .

Properties

Molecular Formula

C25H24N4O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C25H24N4O2S2/c1-2-32-21-10-8-18(9-11-21)23-19(17-29(27-23)20-6-4-3-5-7-20)16-22-24(30)26-25(33-22)28-12-14-31-15-13-28/h3-11,16-17H,2,12-15H2,1H3/b22-16-

InChI Key

NIHBRKGFBMKJCS-JWGURIENSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(ethylsulfanyl)phenyl derivatives and 1-phenyl-1H-pyrazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the formation of the thiazole and pyrazole rings .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound is compared below with structurally related molecules (Table 1), focusing on substituent differences and inferred physicochemical properties.

Table 1: Structural Comparison of the Target Compound with Analogues
Compound Name / ID Core Structure Pyrazole Substituent (R1) Thiazole/Thiazolidine Substituent (R2) Key Features Reference
Target Compound Thiazol-4-one 4-(ethylsulfanyl)phenyl Morpholino Z-configuration, sulfur linkage
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one Thiazol-4-one 1,3-diphenyl Morpholino Bulky aryl groups, Z-configuration
(5Z)-3-(3-methoxypropyl)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 3-methyl-4-(2-methylpropoxy)phenyl 3-methoxypropyl Thioxo group, alkoxy chain
(Z)-4-[(2-Aminoanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one 2-aminoanilino Phenyl Amino group, planar configuration
(Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one 4-methylanilino Methyl Alkyl-amino substitution

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The ethylsulfanyl group in the target compound increases lipophilicity compared to the methoxypropyl chain in the thiazolidin-4-one analogue . However, it is less hydrophobic than the diphenyl substituent in the thiazol-4-one analogue .
  • Solubility: The morpholino group (electron-rich, polar) enhances aqueous solubility relative to the thioxo group in the thiazolidin-4-one derivative, which may reduce polarity .
  • In contrast, the thioxo group in the thiazolidin-4-one derivative introduces electron-withdrawing effects .
Stereochemical and Configurational Influences
  • The Z-configuration in the target compound and its thiazol-4-one analogue ensures a planar geometry, facilitating π-π stacking interactions with biological targets. This configuration is absent in pyrazol-5(4H)-one derivatives , which adopt distinct conformations due to their non-fused cores.

Biological Activity

The compound 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one is a complex organic molecule with potential biological activity. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological applications.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring fused with a pyrazole moiety and possesses multiple substituents that may influence its biological activity. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives, which are then modified to introduce the thiazole and morpholino groups.

Structural Features

The structure includes:

  • Pyrazole Ring : Central to its activity, this ring is known for various biological functions.
  • Thiazole Ring : Contributes to the compound's interaction with biological targets.
  • Ethylsulfanyl Group : May enhance lipophilicity and bioavailability.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including anti-inflammatory, antifungal, and insecticidal properties. The specific activities of this compound have been investigated in various studies.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
EthiproleInsecticideGABA receptor antagonist
Pyrazole DerivativeAntifungalDisruption of fungal cell wall synthesis
Thiazole-based CompoundAnti-inflammatoryInhibition of COX enzymes

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds:

  • Insecticidal Activity : A study demonstrated that thiazole-pyrazole derivatives exhibited potent insecticidal activity against various pests. The mechanism was linked to the disruption of neurotransmitter signaling in insects, akin to the action of ethiprole .
  • Antifungal Properties : Another investigation focused on a related pyrazole compound that showed significant antifungal activity against Candida species. The study suggested that the compound interfered with ergosterol biosynthesis, critical for fungal cell membrane integrity .
  • Anti-inflammatory Effects : Research into thiazole derivatives indicated their potential in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazole-thiazole-morpholine hybrid core of this compound?

The synthesis involves multi-step reactions:

  • Pyrazole formation : React phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the 1-phenyl-1H-pyrazole scaffold .
  • Thiazole ring assembly : Introduce the thiazol-4-one moiety via cyclization of α-bromo ketones with thiourea derivatives. Morpholine is incorporated through nucleophilic substitution at the thiazole’s 2-position .
  • Methylene bridge installation : Use a condensation reaction (e.g., Knoevenagel) between the pyrazole aldehyde and thiazol-4-one enolate, ensuring retention of the Z-configuration via steric or electronic control .

Q. How is the Z-configuration of the methylidene group confirmed experimentally?

  • X-ray crystallography : Resolve the crystal structure to directly observe spatial arrangement (e.g., as in and for analogous pyrazolones) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) between the methylidene proton and adjacent groups; Z-configuration typically shows smaller coupling (<12 Hz) due to restricted rotation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirm carbonyl (C=O) and C=N stretches (~1650–1750 cm1^{-1}) in thiazol-4-one and pyrazole rings .
  • 1H^1H/13C^{13}C NMR : Identify proton environments (e.g., pyrazole C4 methylidene at δ 7.5–8.5 ppm) and carbon shifts for the ethylsulfanyl group (δ 40–50 ppm for S-CH2_2) .
  • HRMS : Validate molecular formula and fragmentation patterns, especially for sulfur-containing moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrazole-thiazole hybrids?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency versus ethanol (e.g., 96% yield in vs. lower yields in other protocols) .
  • Catalyst screening : Test Pd-based catalysts ( ) or acidic/basic conditions to enhance reaction specificity .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust stoichiometry/temperature accordingly .

Q. What computational methods aid in predicting the biological activity of this compound?

  • Docking studies : Model interactions with target proteins (e.g., kinases) using the morpholine oxygen as a hydrogen-bond acceptor and the ethylsulfanyl group for hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends from analogous pyrazolones ( ) .
  • MD simulations : Assess stability of the Z-configuration in physiological environments, which impacts binding affinity .

Q. How does the ethylsulfanyl substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The -S-C2_2H5_5 group increases logP, enhancing membrane permeability (measure via HPLC retention times) .
  • Metabolic stability : Evaluate susceptibility to oxidative metabolism (e.g., sulfoxide formation) using liver microsome assays .
  • Electronic effects : Electron donation from sulfur may modulate the pyrazole ring’s electrophilicity, affecting reactivity in further functionalization .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent selection : Use ethanol or DCM/hexane mixtures for slow evaporation, as demonstrated for hybrid pyrazole-triazole systems ( ) .
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice packing via hydrogen bonds .
  • Temperature gradients : Perform gradual cooling from 100°C to room temperature to reduce disorder .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthetic yield optimizationSolvent screening, catalyst testing
Configuration analysisX-ray crystallography, NMR coupling constants
Biological activity predictionMolecular docking, QSAR models
Physicochemical profilingHPLC logP, microsome stability assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.